2-(3-Bromo-4-fluorophenyl)acetohydrazide
Overview
Description
“2-(3-Bromo-4-fluorophenyl)acetohydrazide” is a chemical compound with the CAS Number: 1570562-61-6 . It has a molecular weight of 247.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrFN2O/c9-6-3-5(1-2-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) . This code provides a specific representation of its molecular structure.Scientific Research Applications
Anticancer Potency : Novel derivatives of this compound were synthesized and evaluated for their anticancer potency on various human cell lines including breast adenocarcinoma and lung carcinoma. Some derivatives exhibited high antitumor efficiency and caused significant apoptosis levels in treated cell lines (Turan-Zitouni et al., 2018).
Antifungal Activity : Derivatives of 2-(3-Bromo-4-fluorophenyl)acetohydrazide have been prepared and showed inhibitory activity against various Candida pathogens. One derivative demonstrated high inhibitory activity against Candida albicans and other plant pathogenic fungi (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antibacterial and Antifungal Activities : New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds were found to be effective against various bacterial and fungal strains (Fuloria et al., 2014).
Nonlinear Optical Properties : Derivatives of this compound have been investigated for their third-order nonlinear optical properties. They exhibited significant two-photon absorption, suggesting potential applications in optical device applications such as optical limiters and switches (Naseema et al., 2010).
Antitubercular Activity : Certain derivatives have been synthesized and evaluated for their potential in vitro antimycobacterial activity against M. tuberculosis. Some showed remarkable activity and were found to be devoid of apparent cytotoxicity to various cancer cell lines (Eldehna et al., 2015).
Supramolecular Architectures and Nonlinear Optical (NLO) Properties : Novel pyridine-based hydrazone derivatives, including a variant of this compound, were synthesized and analyzed for their NLO properties and supramolecular architectures due to hydrogen bonding. These studies offer insights into the material's architecture and optical properties (Khalid et al., 2021).
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-3-5(1-2-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNYTHVSNZSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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